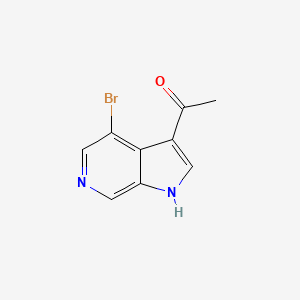

3-Acetyl-4-bromo-6-azaindole

Description

Overview of Pyrrolo[2,3-c]pyridine (6-Azaindole) Systems

The 6-azaindole (B1212597) framework, systematically named 1H-pyrrolo[2,3-c]pyridine, is one of the four possible positional isomers of azaindole. researchgate.netresearchgate.net It consists of a pyrrole (B145914) ring fused to a pyridine (B92270) ring. researchgate.net This scaffold is a key component in numerous natural products and serves as a crucial intermediate in organic synthesis. researchgate.netresearchgate.net The arrangement of nitrogen atoms in the 6-azaindole core allows it to form various complexes and participate in hydrogen bonding, influencing its physical and chemical behavior. osaka-u.ac.jp Pyrrolo[2,3-c]pyridines are recognized as a highly promising scaffold in drug development due to their molecular polarity, water solubility, and ability to permeate cell membranes. researchgate.net

Importance of Functionalized Azaindole Derivatives in Synthetic Design

The functionalization of the azaindole nucleus is a critical strategy in synthetic and medicinal chemistry. researchgate.net By attaching different chemical groups, chemists can fine-tune a compound's properties, such as solubility, lipophilicity, and its binding affinity to biological targets. ontosight.ai This makes functionalized azaindoles valuable in drug discovery, where they have been extensively used to develop kinase inhibitors for treating diseases like cancer. mdpi.comresearchgate.net The development of synthetic methods to create functionalized azaindoles, including metal-catalyzed cross-coupling reactions and C-H activation, is an active area of research, aiming to produce a wide variety of complex and biologically active molecules. mdpi.comresearchgate.netresearchgate.net

Scope and Significance of 3-Acetyl-4-bromo-6-azaindole in Chemical Research

This compound is a specialized heterocyclic compound that serves as a versatile building block in organic synthesis. While detailed research findings on this specific molecule are not broadly published, its significance can be inferred from the reactivity of its constituent parts: the 6-azaindole core, a bromine substituent at the 4-position, and an acetyl group at the 3-position.

The bromine atom is a particularly useful functional group, acting as a handle for various metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. smolecule.com This allows for the straightforward introduction of a wide range of aryl, heteroaryl, or alkyl groups at the C4-position, enabling the synthesis of complex molecular architectures. The acetyl group at the C3-position is an electron-withdrawing group that influences the electronic properties of the azaindole ring. It also serves as a reactive site for further chemical transformations, such as oxidation, reduction, or condensation reactions, to build more elaborate structures. smolecule.com

Given these features, this compound is a valuable intermediate for creating libraries of diverse compounds for screening in drug discovery programs, particularly for targets like protein kinases.

Table 1: Physicochemical Properties of 3-Acetyl-4-bromo-7-azaindole (a related isomer)

Data for the specific 6-azaindole isomer is not available; properties of the closely related 7-azaindole (B17877) isomer are provided for context.

| Property | Value | Source |

| IUPAC Name | 1-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone | nih.gov |

| Molecular Formula | C₉H₇BrN₂O | nih.gov |

| Molecular Weight | 239.07 g/mol | nih.gov |

| CAS Number | 1260386-51-3 | nih.gov |

Contextualization within Halogenated and Acylated Heterocyclic Chemistry

The chemical nature of this compound firmly places it within the important classes of halogenated and acylated heterocyclic compounds.

Halogenated Heterocycles: These compounds are fundamental in synthetic chemistry. jeyamscientific.in The halogen atom, owing to its electrophilicity and ability to act as a leaving group, is pivotal for activating and modifying organic molecules. mdpi.comnih.govpreprints.org Halogenated heterocycles are key precursors in numerous transformations, including powerful carbon-carbon and carbon-heteroatom bond-forming reactions like Suzuki, Heck, and Sonogashira couplings. mdpi.comjeyamscientific.in The "halogen dance" reaction is another sophisticated tool where a halogen atom can migrate to a different position on the ring, providing access to otherwise difficult-to-synthesize isomers. researchgate.net

Acylated Heterocycles: The introduction of an acyl group, such as the acetyl group in the title compound, significantly impacts the reactivity of a heterocyclic system. Acyl groups are electron-withdrawing, which can deactivate the aromatic ring towards electrophilic substitution but can also facilitate nucleophilic substitution reactions. msu.eduuomus.edu.iq Furthermore, the carbonyl moiety of the acetyl group is itself a site for a variety of chemical reactions, including nucleophilic additions and condensations, making acylated heterocycles versatile intermediates for building molecular complexity. orgchemres.org The acylation of reactive heterocycles like pyrroles and indoles typically occurs preferentially at the carbon atoms adjacent to the heteroatom. msu.edu

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H7BrN2O |

|---|---|

Molecular Weight |

239.07 g/mol |

IUPAC Name |

1-(4-bromo-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone |

InChI |

InChI=1S/C9H7BrN2O/c1-5(13)6-2-12-8-4-11-3-7(10)9(6)8/h2-4,12H,1H3 |

InChI Key |

CDAZPTAUXYLMJA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CNC2=CN=CC(=C12)Br |

Origin of Product |

United States |

Synthetic Methodologies for 3 Acetyl 4 Bromo 6 Azaindole and Analogous Structures

Retrosynthetic Analysis of the 3-Acetyl-4-bromo-6-azaindole Scaffold

A logical retrosynthetic analysis of this compound suggests key disconnection points for its synthesis. The primary disconnections involve the formation of the pyrrole (B145914) ring and the introduction of the acetyl and bromo substituents. The acetyl group at the C3 position can be installed via electrophilic acylation of a pre-formed 4-bromo-6-azaindole core. This simplifies the synthesis to the construction of the 4-bromo-6-azaindole scaffold. Further disconnection of the pyrrole ring can lead to two main strategies: forming the pyrrole ring from a substituted pyridine (B92270) precursor or constructing the pyridine ring onto an existing pyrrole.

Strategies for Pyrrole Ring Construction in 6-Azaindole (B1212597) Systems

The formation of the bicyclic 6-azaindole core is a critical step in the synthesis. Two primary approaches are generally considered: annulation of a pyrrole ring onto a pyridine precursor or, less commonly, annulation of a pyridine ring onto a pyrrole precursor.

Pyrrole Annulation from Pyridine Precursors

The construction of the pyrrole ring starting from a suitably substituted pyridine is a common and versatile strategy for synthesizing 6-azaindoles. researchgate.net Various methods have been developed to achieve this transformation, often involving the formation of one or two carbon-carbon bonds to complete the five-membered ring.

One notable method is the Bartoli indole (B1671886) synthesis , which is effective for creating sterically hindered indoles and has been applied to azaindole synthesis. This reaction typically involves the reaction of a nitro-substituted pyridine with a vinyl Grignard reagent. For instance, the synthesis of 7-methoxy-6-azaindole has been achieved in a 20% yield from 2-methoxy-3-nitropyridine (B1295690) using vinylmagnesium bromide. researchgate.net

Another powerful technique is the Leimgruber-Batcho indole synthesis . This two-step process involves the formation of an enamine from a nitropyridine derivative, followed by a reductive cyclization to form the pyrrole ring. researchgate.net This method is valued for its versatility in accessing various substituted azaindoles. researchgate.net

The Hemetsberger–Knittel synthesis provides another route to azaindoles through the thermal or base-catalyzed decomposition of α-azido-α,β-unsaturated esters derived from pyridine aldehydes. researchgate.net

Palladium-catalyzed cross-coupling reactions have also emerged as a powerful tool for pyrrole ring formation. For example, the reaction of ortho-iodoarylamines with allyl acetate (B1210297) under palladium catalysis can lead to the formation of the pyrrole ring in azaindole systems. mdpi.com

A one-pot, metal-free synthesis of 2-trifluoromethyl-3-trifluoroacetyl-6-azaindoles has been reported starting from 3-amino-4-methylpyridines and trifluoroacetic anhydride (B1165640). chemrxiv.org This reaction proceeds through the formation of a trifluoroacetylated pyridinium (B92312) salt, which then undergoes cyclization. chemrxiv.org

Pyridine Annulation from Pyrrole Precursors

While less common, the construction of the pyridine ring onto a pre-existing pyrrole scaffold is an alternative approach to 6-azaindole synthesis. researchgate.net This strategy can be advantageous when starting with readily available or easily synthesized pyrrole derivatives.

One such approach involves a regioselective Friedel-Crafts acylation of a simple pyrrole, followed by a Pictet-Spengler cyclization and a radical-mediated aromatization to construct the 6-azaindole core. researchgate.net This multi-step sequence allows for the efficient assembly of the bicyclic system from a simple monocyclic precursor. researchgate.net

Another method involves an intramolecular Diels-Alder reaction of oxazoles (IMDAO), which can provide direct access to the 6-azaindole skeleton. nih.gov This cycloaddition strategy offers a novel disconnection for the pyridine ring.

Electrophilic Acylation Routes to the 3-Acetyl Moiety

The introduction of an acetyl group at the C3 position of the 6-azaindole ring is a key functionalization step. This is typically achieved through electrophilic acylation reactions, with Friedel-Crafts acylation being a prominent method.

Friedel-Crafts Acylation Approaches

Friedel-Crafts acylation is a widely used method for introducing acyl groups onto aromatic and heteroaromatic rings. In the context of 6-azaindoles, this reaction is typically carried out using an acylating agent such as acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst.

The reaction of 4-azaindole (B1209526) with acetyl chloride and anhydrous aluminum trichloride (B1173362) is a known method for producing 3-acetyl-4-azaindole. google.com However, this method has been reported to have low yields and require chromatographic purification. google.com To improve the process, modifications such as using different Lewis acids (e.g., ferric chloride) and varying the reaction solvent and temperature (e.g., 50-60 °C in solvents like dichloromethane, acetonitrile (B52724), or toluene) have been explored. google.com

In the synthesis of related compounds, such as the HIV attachment inhibitor BMS-663068, a Friedel-Crafts acylation was employed to install an oxalyl ester, which was subsequently converted to the desired side chain. researchgate.netcolab.ws This highlights the utility of Friedel-Crafts acylation in the synthesis of complex azaindole derivatives. Ionic liquids, such as 1-ethyl-3-methylimidazolium (B1214524) chloroaluminate, have also been utilized as both the catalyst and solvent for the Friedel-Crafts acylation of azaindoles. google.com

Aza-Friedel-Crafts reactions, which involve the coupling of azaindoles with cyclic imines, have also been explored for C3-functionalization. nih.gov While this method introduces a more complex substituent than a simple acetyl group, it demonstrates the reactivity of the C3 position towards electrophilic attack.

Alternative C3-Acylation Methods

While Friedel-Crafts acylation is a primary method, other strategies can be employed for C3-acylation. For instance, in the synthesis of certain kinase inhibitors, acylation at the C3 position of a 7-azaindole (B17877) was achieved using trichloroacetyl chloride. nih.gov This suggests that highly reactive acylating agents can be effective for acylating the electron-rich pyrrole ring of azaindoles.

Another approach involves the dilithiation of a pyridine derivative followed by condensation with a carboxylic ester. For example, the dilithiation of 3-amino-4-picoline with sec-BuLi, followed by reaction with an ester, has been used to synthesize 2-substituted 6-azaindoles. researchgate.net This organometallic approach offers an alternative to traditional electrophilic substitution.

Regioselective Bromination at the C4-Position

Achieving regioselective functionalization of the azaindole core, particularly at the electron-deficient pyridine ring, presents a significant synthetic challenge. The C4-position of 6-azaindole is not inherently reactive toward electrophilic substitution. Therefore, specialized strategies are required to direct bromination to this specific site.

Direct Halogenation Protocols

Direct bromination of the C4-position of an azaindole scaffold without a directing group is difficult due to the electronic properties of the bicyclic system. However, advanced protocols have been developed that utilize transient directing groups to achieve high regioselectivity.

One notable strategy involves the use of glycine (B1666218) as an inexpensive and transient directing group for the C4-halogenation of indole and azaindole structures. researchgate.net In this approach, a robust C4-chlorination or bromination is accomplished using copper(II) halides (CuCl₂ or CuBr₂) as the halide source. researchgate.net The reaction proceeds via a proposed mechanism where the azaindole, which must possess a directing group like a C3-formyl group, first condenses with glycine to form an imine. This intermediate then coordinates with a palladium(II) catalyst, forming a complex that facilitates a regioselective C4-H activation. Subsequent steps involving the copper halide lead to the C4-halogenated product. researchgate.net This method showcases a powerful way to functionalize the otherwise unreactive C4-position directly.

Indirect Bromination Strategies

Indirect methods for C4-bromination typically involve multi-step sequences that modify the reactivity of the 6-azaindole scaffold. These strategies often rely on pre-functionalization or the introduction of activating groups.

A common strategy to alter the electronic landscape of pyridine-containing heterocycles is the formation of an N-oxide . For the related 7-azaindole isomer, treatment with reagents like meta-chloroperoxybenzoic acid (mCPBA) generates the corresponding N1-oxide. This modification activates the pyridine ring, enabling regioselective halogenation at the C4 position using reagents such as methanesulfonic anhydride (Ms₂O) and a bromide source. nih.gov Although demonstrated on a different isomer, this principle of N-oxide formation represents a viable indirect pathway for activating the C4-position of 6-azaindole for subsequent bromination.

Another powerful indirect method is directed ortho-metalation (DoM) or metal-halogen exchange. These techniques involve the use of organolithium reagents to selectively deprotonate a position ortho to a directing group or to exchange a halogen for a lithium atom. The resulting organolithium intermediate can then be quenched with an electrophilic bromine source (e.g., Br₂ or 1,2-dibromoethane) to install a bromine atom at the desired position. For instance, a highly selective lithium-chlorine exchange has been demonstrated on 5,7-dichloro-6-azaindoles. thieme-connect.com This highlights the potential to use a pre-installed halogen as a handle for metalation and subsequent functionalization at a specific site, a strategy that could be adapted for C4-bromination. thieme-connect.com

Cascade and Multicomponent Reactions for Scaffold Assembly

Cascade and multicomponent reactions offer significant advantages in terms of efficiency and atom economy by combining multiple synthetic steps into a single operation without isolating intermediates. These approaches are highly valuable for constructing complex heterocyclic scaffolds like 6-azaindole.

A prime example of a cascade process is the palladium-catalyzed synthesis of substituted azaindoles from amino-o-bromopyridines. unl.pt A practical method involves a cascade C-N cross-coupling/Heck reaction between an amino-o-bromopyridine and an alkenyl bromide. unl.ptacs.org This reaction builds the pyrrole ring onto the pyridine core in one pot. The process is believed to proceed through an initial Buchwald-Hartwig amination to form an enamine intermediate, which then undergoes an intramolecular Heck reaction to cyclize and form the azaindole structure. unl.pt This strategy is versatile and has been successfully applied to generate all four isomers of azaindole, including various substituted 6-azaindoles. unl.ptacs.org

| Amino-o-bromopyridine Precursor | Alkenyl Bromide Partner | Catalytic System | Yield (%) |

|---|---|---|---|

| 3-Amino-4-bromopyridine | (E)-(1-Bromoethene-1,2-diyl)dibenzene | Pd₂(dba)₃ / XPhos / t-BuONa | 50 |

| 3-Amino-4-bromo-2-methylpyridine | (E)-(1-Bromoethene-1,2-diyl)dibenzene | Pd₂(dba)₃ / XPhos / t-BuONa | 42 |

| 3-Amino-4-bromo-6-methylpyridine | (E)-(1-Bromoethene-1,2-diyl)dibenzene | Pd₂(dba)₃ / XPhos / t-BuONa | 45 |

Multicomponent reactions (MCRs) , where three or more reactants combine in a single step to form a product that contains portions of all starting materials, have also been employed. The Bienaymé–Blackburn–Groebcke reaction, an isonitrile-based MCR, has been used to generate azaindole frameworks, demonstrating the power of MCRs to rapidly build structural complexity. nih.gov

Catalytic Approaches in 6-Azaindole Synthesis

Catalysis is central to the modern synthesis of azaindoles, enabling reactions that would otherwise be inefficient or impossible. Both transition metals and, more recently, organocatalysts have been pivotal in developing new routes to the 6-azaindole scaffold.

Transition Metal-Catalyzed Cyclizations

Transition metals, particularly palladium, are extensively used to catalyze the key bond-forming steps in 6-azaindole synthesis. These methods typically involve the cyclization of suitably substituted pyridine precursors.

Larock Heteroannulation: The Larock indole synthesis has been adapted to prepare 6-azaindoles. This palladium-catalyzed reaction involves the annulation of an internal alkyne with an ortho-haloaminopyridine. The first application of this methodology to produce a 6-azaindole used Pd(OAc)₂ as the catalyst. nih.gov

Sonogashira Coupling/Cyclization: A very common and robust strategy involves an initial palladium-catalyzed Sonogashira coupling between an ortho-haloaminopyridine and a terminal alkyne. The resulting alkynylaminopyridine intermediate is then cyclized, often mediated by a base or a copper catalyst, to form the pyrrole ring. nih.govmdpi.com Site-selective Sonogashira reactions on dihalopyridines followed by tandem C-N coupling and cyclization also provide efficient entry to the 6-azaindole core. organic-chemistry.org

Heck Reaction: As mentioned in the cascade reactions section, the intramolecular Heck reaction is a key cyclization step. It has also been used in non-cascade sequences, starting from pre-formed enamine derivatives of aminopyridines. nih.govmdpi.com

C-H Activation: Advanced methods include rhodium(III)-catalyzed C-H activation. This approach allows for the direct coupling of aminopyridines with alkynes, avoiding the need for pre-halogenated starting materials and offering a more atom-economical route. nih.gov

| Method | Key Reactants | Typical Catalyst(s) | Reference |

|---|---|---|---|

| Larock Heteroannulation | ortho-Iodoaminopyridine, Internal Alkyne | Pd(OAc)₂ | nih.gov |

| Sonogashira/Cyclization | ortho-Haloaminopyridine, Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | nih.govmdpi.com |

| Intramolecular Heck Reaction | Enamine of an ortho-Haloaminopyridine | Pd(Ph₃)₄ | nih.gov |

| C-H Activation | Aminopyridine, Alkyne | [RhCp*Cl₂]₂ | nih.gov |

Organocatalytic Methods

The field of organocatalysis, which uses small organic molecules to accelerate chemical reactions, has provided novel, transition-metal-free pathways for heterocycle synthesis.

A convergent and innovative synthesis of 2-aryl-azaindoles has been developed using N-heterocyclic carbene (NHC) catalysis. nih.gov This method represents the first general, mild-temperature, transition-metal-free synthesis of the complete regioisomeric family of azaindoles. nih.gov The proposed mechanism involves a dual-activation strategy by the NHC catalyst. The NHC first reacts with an aryl aldehyde to generate an acyl anion equivalent (a Breslow intermediate). This nucleophilic species then intercepts a reactive aza-ortho-quinone methide intermediate, which is formed in situ from a suitable pyridine precursor. This sequence leads to the formation of the 2-aryl-6-azaindole product in high yield. nih.gov This approach is notable for its broad substrate scope and avoidance of transition metals, which can be advantageous in pharmaceutical synthesis by reducing the risk of metal contamination in the final product. nih.gov

Sustainable Synthesis Considerations and Green Chemistry Methodologies

Modern synthetic chemistry emphasizes the development of sustainable routes that are environmentally conscious. researchgate.net For the synthesis of azaindoles and their analogs, several green chemistry principles have been applied, focusing on increasing efficiency, reducing waste, and using less hazardous materials.

Catalysis and Alternative Energy Sources: The use of efficient catalysts is central to green chemistry. Modern methods for azaindole synthesis heavily rely on metal-catalyzed cross-coupling reactions, with palladium and copper being the most common. researchgate.netnih.gov Research has focused on developing highly active catalysts, including N-heterocyclic carbene palladium complexes, that can perform reactions under milder conditions or with lower catalyst loadings. mdpi.com

To further enhance sustainability, alternative energy sources like microwave irradiation have been employed. Microwave-assisted synthesis can dramatically accelerate reaction times, often leading to higher yields and cleaner reactions compared to conventional heating. nih.govresearchgate.net For example, the Hegedus-Mori-Heck reaction to form azaindoles from aminopyridines and ketones can be efficiently carried out under microwave conditions. researchgate.net Solvent-free approaches, such as mechanochemical Friedel-Crafts acylations using ball milling, represent another frontier in green synthesis, eliminating the need for potentially toxic solvents like halogenated hydrocarbons. numberanalytics.combeilstein-journals.org

Greener Reagents and Solvents: The choice of reagents and solvents significantly impacts the environmental footprint of a synthesis. Efforts in green chemistry include replacing hazardous reagents with safer alternatives. For instance, in Friedel-Crafts acylation, traditional stoichiometric Lewis acids like aluminum chloride, which generate significant waste, are being replaced by more efficient and recyclable heterogeneous catalysts such as zeolites or metal-organic frameworks (MOFs). numberanalytics.com The development of mechanochemical, solvent-free acylation is a significant step in this direction. beilstein-journals.org Furthermore, silver-catalyzed intramolecular cyclization of acetylenic free amines in water has been reported for the synthesis of 7-azaindoles, highlighting the potential of using environmentally benign solvents. organic-chemistry.org

Optimization of Reaction Conditions and Yields

The synthesis of a specifically substituted compound like this compound requires precise control over reaction conditions to ensure high yields and regioselectivity. The key transformations—formation of the azaindole core, bromination, and acylation—are subject to extensive optimization studies.

Optimization of Azaindole Core Synthesis: The construction of the azaindole skeleton is a critical step where optimization of the catalytic system is paramount. In a palladium-catalyzed cascade C-N cross-coupling/Heck reaction for the synthesis of a 2-phenyl-4-azaindole (B1366353) analog, a systematic screening of palladium sources and ligands was performed. The combination of the palladium source Pd₂(dba)₃ and the ligand XPhos, with t-BuONa as the base, was found to be the most effective system. unl.pt Increasing the catalyst loading was also shown to improve the yield significantly. unl.pt

| Entry | Pd Source | Ligand | Solvent | Catalyst Loading (mol %) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ | SPhos | Toluene | 2% Pd | 0 |

| 2 | Pd₂(dba)₃ | SPhos | Toluene | 2% Pd | Traces |

| 3 | Pd₂(dba)₃ | DavePhos | Toluene | 2% Pd | 15 |

| 4 | Pd₂(dba)₃ | cBRIDP | Toluene | 2% Pd | 19 |

| 5 | Pd₂(dba)₃ | XPhos | Toluene | 2% Pd | 22 |

| 6 | Pd₂(dba)₃ | XPhos | t-BuOH | 2% Pd | 29 |

| 7 | Pd₂(dba)₃ | XPhos | Toluene | 10% Pd | 50 |

Optimization of Regioselective Bromination: Introducing a bromine atom at a specific position on the azaindole ring requires careful selection of the brominating agent and reaction conditions to avoid the formation of unwanted isomers. For the synthesis of 3-halo-6-azaindoles, a mild and efficient method was developed using copper(II) bromide (CuBr₂) in acetonitrile at room temperature, which provides high yields and excellent regioselectivity for the C-3 position. researchgate.net In other cases, particularly for achieving bromination on the pyridine ring of the azaindole core, a multi-step sequence involving N-oxidation followed by reaction with a brominating agent like PyBroP has been optimized. acs.org This N-oxide activation strategy is crucial for directing the electrophilic substitution to otherwise unreactive positions. acs.orgacs.org The choice of brominating agent is critical; for example, while Br₂ might give a mixture of products, CuBr₂ can provide a single brominated isomer in high yield. researchgate.net

| Substrate | Brominating Agent | Solvent | Conditions | Position | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 6-Azaindole | CuBr₂ | Acetonitrile | Room Temp | C-3 | High | researchgate.net |

| N-benzenesulfonyl-6-azaindole N-oxide | PyBroP/BSA | CH₂Cl₂ | - | C-7 | Improved Yield | acs.org |

| Fused Azine N-Oxide | Ts₂O/TBABr | - | - | C-2 | Excellent | acs.org |

Optimization of Friedel-Crafts Acylation: The introduction of the acetyl group at the C-3 position is typically achieved via a Friedel-Crafts acylation. Traditional methods using aluminum chloride (AlCl₃) and acetyl chloride often suffer from low yields and are not suitable for large-scale production. colab.ws Research into optimizing this reaction has explored alternative Lewis acids and solvent systems. The use of a highly acidic ionic liquid, 1-ethyl-3-methylimidazolium chloroaluminate, can serve as both the solvent and catalyst for the acylation of 6-azaindoles. researchgate.net More recently, mechanochemical methods have been developed for Friedel-Crafts reactions, which are performed solvent-free in a ball mill. Optimization of these conditions involves screening the amount of catalyst (AlCl₃) and the reaction time, which can lead to high yields without the use of hazardous solvents. beilstein-journals.org For complex substrates, issues like gel formation during the reaction have been overcome by replacing solvents like nitromethane (B149229) with additives such as catalytic tetra-n-butylammonium bisulfate. colab.ws

| Method | Catalyst/Promoter | Solvent/Conditions | Key Advantage | Reference |

|---|---|---|---|---|

| Ionic Liquid | 1-ethyl-3-methylimidazolium chloroaluminate | Ionic Liquid | Acts as solvent and catalyst | researchgate.net |

| Mechanochemistry | AlCl₃ (2.5 equiv) | Solvent-free, Ball Mill | Environmentally friendly, high yield (79%) | beilstein-journals.org |

| Process Scale-up | tetra-n-butylammonium bisulfate | Dichloromethane (DCM) | Overcomes gelling, replaces nitromethane | colab.ws |

| Process Scale-up | Acetyl chloride | - | More robust process than chloroacetyl chloride | acs.org |

Reactivity and Transformations of 3 Acetyl 4 Bromo 6 Azaindole

Reactions Involving the Acetyl Moiety

The acetyl group at the C3 position offers another site for chemical modification, primarily through reactions involving its carbonyl carbon or the adjacent α-protons.

The carbonyl group of the acetyl moiety can undergo condensation reactions with various nucleophiles. For example, reaction with hydrazines or substituted hydrazines can yield the corresponding hydrazones. arabjchem.orgmdpi.com Similarly, reaction with primary amines can form imines (Schiff bases).

Furthermore, the α-protons of the acetyl group are acidic and can be removed by a base to form an enolate. This enolate can then participate in aldol-type condensation reactions with aldehydes or ketones to form β-hydroxy ketones, which may subsequently dehydrate to yield α,β-unsaturated ketones (chalcone analogues). researchgate.net

Reduction: The ketone of the acetyl group can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). The resulting 1-(4-bromo-6-azaindol-3-yl)ethanol is a chiral molecule that can serve as a precursor for further synthesis. More vigorous reduction conditions, such as the Wolff-Kishner (hydrazine, base, high temperature) or Clemmensen (zinc amalgam, HCl) reductions, can be used to completely reduce the carbonyl to a methylene (B1212753) group, yielding a 3-ethyl-4-bromo-6-azaindole.

Oxidation: The acetyl group can be oxidized under specific conditions. For instance, the haloform reaction (using a base and a halogen like bromine or iodine) would convert the methyl ketone into a carboxylate, ultimately yielding 4-bromo-6-azaindole-3-carboxylic acid after an acidic workup.

Derivatization to Other Carbonyl Functional Groups

The acetyl group at the C3 position of 3-Acetyl-4-bromo-6-azaindole serves as a versatile handle for the introduction of other carbonyl and related functional groups. These transformations are fundamental in modifying the electronic and steric properties of the molecule, which is often a key strategy in medicinal chemistry. While specific studies on this compound are not extensively documented, the reactivity of the 3-acetyl moiety can be inferred from the well-established chemistry of 3-acetylindoles. researchgate.netnih.gov

Common derivatization reactions include:

Oxidation: The acetyl group can be oxidized to a glyoxylic acid derivative using strong oxidizing agents like selenium dioxide. Further oxidation can lead to the corresponding carboxylic acid.

Reduction: Selective reduction of the ketone to a secondary alcohol can be achieved using mild reducing agents such as sodium borohydride. More forcing conditions, like those of the Wolff-Kishner or Clemmensen reduction, would lead to the corresponding ethyl group.

Halogenation: Alpha-halogenation of the acetyl group can be accomplished using reagents like N-bromosuccinimide (NBS) or bromine in acetic acid, yielding an α-haloacetyl derivative. These products are valuable intermediates for further nucleophilic substitution reactions.

Condensation Reactions: The α-protons of the acetyl group are acidic and can participate in various condensation reactions. For instance, reaction with aldehydes (Claisen-Schmidt condensation) or esters (Claisen condensation) can be used to extend the carbon chain and introduce new functional groups. The Willgerodt-Kindler reaction offers a pathway to synthesize thioamides.

Formation of Heterocycles: The 3-acetyl group is a common precursor for the synthesis of various heterocyclic systems fused to the indole (B1671886) core. For example, reaction with hydrazine (B178648) derivatives can yield pyrazoles, while reaction with hydroxylamine (B1172632) can lead to isoxazoles.

| Reaction Type | Reagent(s) | Product Functional Group |

| Oxidation | SeO2 | α-Ketoacid |

| Reduction | NaBH4 | Secondary alcohol |

| α-Halogenation | NBS | α-Bromoacetyl |

| Condensation | Aldehyde, Base | α,β-Unsaturated ketone |

| Heterocycle Formation | Hydrazine | Pyrazole (B372694) |

Electrophilic Aromatic Substitution on the Azaindole Core

Electrophilic aromatic substitution (EAS) is a hallmark reaction of indole and its derivatives. ic.ac.uk The pyrrole (B145914) ring of the azaindole system is generally more susceptible to electrophilic attack than the pyridine (B92270) ring. In this compound, the directing effects of the existing substituents play a crucial role in determining the position of further substitution.

Potential electrophilic substitution reactions include:

Nitration: Introduction of a nitro group, typically using a mixture of nitric acid and sulfuric acid.

Halogenation: Further halogenation, for instance with chlorine or iodine, would likely occur at the C7 position.

Sulfonation: Reaction with fuming sulfuric acid to introduce a sulfonic acid group. lkouniv.ac.in

Friedel-Crafts Acylation and Alkylation: These reactions are generally difficult on deactivated systems like 6-azaindole (B1212597) and may require strong Lewis acid catalysts and forcing conditions.

The regioselectivity of these reactions would need to be confirmed experimentally, as the interplay of electronic and steric effects can be complex.

| Reaction | Typical Reagents | Predicted Major Regioisomer |

| Nitration | HNO3, H2SO4 | 7-Nitro |

| Bromination | Br2, Lewis Acid | 7-Bromo |

| Sulfonation | Fuming H2SO4 | 7-Sulfonic acid |

Nucleophilic Attack on the Azaindole Ring System

The electron-deficient nature of the pyridine ring in the 6-azaindole system makes it susceptible to nucleophilic attack, particularly nucleophilic aromatic substitution (SNA_r). nih.govlibretexts.org The presence of a good leaving group, such as a halogen, on the pyridine ring would facilitate this type of reaction. In this compound, the bromine atom is on the pyrrole ring and is generally less reactive towards SNA_r compared to a halogen on the pyridine ring.

However, nucleophilic attack can still occur under certain conditions. For instance, strong nucleophiles might displace the bromide, although this would likely require harsh conditions. More plausible is nucleophilic attack on the pyridine ring, especially if it were further activated by an electron-withdrawing group or via the formation of an N-oxide.

Common nucleophiles that could potentially react with activated 6-azaindole derivatives include:

Alkoxides (e.g., sodium methoxide)

Amines

Thiols

Cyanide

The regiochemistry of such attacks would be directed to the positions ortho and para to the ring nitrogen (C5 and C7).

Radical Reactions and Photochemical Transformations

The study of radical and photochemical reactions of this compound is a more specialized area. Generally, the azaindole nucleus can participate in radical reactions, and the bromo substituent can be a site for radical generation, for example, through homolytic cleavage induced by heat or light, or via single-electron transfer processes. This could open pathways for radical-mediated C-C bond formation or other functionalizations.

Photochemical transformations of indoles and azaindoles are known and can lead to complex rearrangements and isomerizations. researchgate.netaip.org The presence of the carbonyl group in the acetyl moiety could also lead to photochemical reactions such as Norrish Type I or Type II cleavage, or photoenolization, depending on the reaction conditions and the presence of abstractable hydrogen atoms. The bromo-substituent might also influence the photochemical behavior, potentially facilitating intersystem crossing to the triplet state.

Studies on Regioselectivity and Stereoselectivity in Derivatization

Regioselectivity is a critical aspect of the derivatization of this compound. As discussed in the context of electrophilic substitution, the inherent directing effects of the azaindole nucleus and its substituents govern the site of reaction. nih.gov For instance, metalation-based functionalization strategies often exhibit high regioselectivity, with the position of metalation being directed by the most acidic proton or by a directing group. scispace.comnih.gov

Stereoselectivity becomes relevant when a new chiral center is introduced into the molecule. For example, the reduction of the acetyl group to a secondary alcohol would generate a stereocenter. The use of chiral reducing agents could, in principle, afford one enantiomer in excess. Similarly, in reactions involving the formation of new C-C bonds where a stereocenter is created, the stereochemical outcome would depend on the reaction mechanism and the steric environment around the reacting center. While specific studies on the stereoselective derivatization of this compound are scarce, general principles of asymmetric synthesis would apply. nih.govrsc.org

Mechanistic Investigations of Key Reactions

Understanding the reaction mechanisms is fundamental to predicting and controlling the outcome of chemical transformations. For the key reactions of this compound, mechanistic studies would involve a combination of experimental and computational approaches.

Elucidating the reaction pathways for the transformations of this compound would involve:

Kinetic Studies: Measuring reaction rates under different conditions (temperature, concentration, catalyst loading) to determine the rate law and activation parameters.

Intermediate Trapping and Spectroscopic Identification: Using techniques like NMR, IR, and mass spectrometry to identify and characterize transient intermediates. For example, in a nucleophilic aromatic substitution, the Meisenheimer complex could potentially be observed under specific conditions.

Isotope Labeling Studies: Using isotopically labeled reagents to trace the path of atoms throughout the reaction, providing insights into bond-forming and bond-breaking steps.

Computational Modeling: Employing quantum chemical calculations (e.g., Density Functional Theory) to model the potential energy surface of the reaction, calculate the energies of reactants, transition states, and products, and visualize the reaction pathway. nih.govresearchgate.net

For electrophilic aromatic substitution, the mechanism would likely proceed through a sigma complex (arenium ion), and the relative stability of the possible intermediates would determine the regiochemical outcome. For nucleophilic aromatic substitution, the mechanism could be a two-step addition-elimination process. The elucidation of these pathways for the specific case of this compound would provide a deeper understanding of its chemical reactivity.

Identification of Intermediates

The transformations of this compound are expected to proceed through various transient species, the nature of which is dictated by the reaction conditions and the reagents employed. Key potential intermediates include resonance-stabilized carbocations in electrophilic substitutions and enolates or enols in reactions involving the acetyl group.

Electrophilic Aromatic Substitution Intermediates:

Electrophilic attack on the 6-azaindole ring is a plausible transformation. The position of substitution will be directed by the combined electronic effects of the acetyl group, the bromine atom, and the nitrogen atom in the pyridine ring. The most likely positions for electrophilic attack are the C5 and C7 carbons of the pyridine ring and the C2 position of the pyrrole ring.

Attack at any of these positions would proceed through a resonance-stabilized carbocation intermediate, often referred to as a Wheland intermediate or an arenium ion. The formation of this intermediate is typically the rate-determining step in electrophilic aromatic substitution reactions due to the temporary disruption of the aromatic system. libretexts.orgmasterorganicchemistry.com The stability of this intermediate, and thus the feasibility of the reaction pathway, is influenced by the ability of the surrounding atoms to delocalize the positive charge.

For instance, in a hypothetical nitration reaction, the attack of a nitronium ion (NO₂⁺) at the C5 position would generate the intermediate depicted below.

Table 1: Plausible Resonance Structures of the Wheland Intermediate for Electrophilic Attack at C5

| Resonance Structure 1 | Resonance Structure 2 | Resonance Structure 3 |

| Initial carbocation | Charge delocalized to nitrogen | Charge delocalized into the pyrrole ring |

This table illustrates the delocalization of the positive charge in the Wheland intermediate, which contributes to its stability.

Intermediates from Acetyl Group Reactivity:

The 3-acetyl group is a versatile functional handle that can undergo a variety of transformations. Reactions at the carbonyl carbon or the adjacent methyl group will involve distinct intermediates.

Enolate Formation: In the presence of a base, the acetyl group can be deprotonated at the methyl position to form a resonance-stabilized enolate. This nucleophilic intermediate is key in condensation reactions such as the aldol (B89426) and Claisen condensations. The formation of the enolate is a reversible process, and its concentration at equilibrium will depend on the strength of the base and the reaction solvent.

Enol Formation: In acidic or neutral conditions, the acetyl group can exist in equilibrium with its enol tautomer. While the keto form is generally more stable, the enol can act as a nucleophile in certain reactions, such as alpha-halogenation.

Tetrahedral Intermediates: Nucleophilic addition to the carbonyl carbon of the acetyl group, for example, in reduction reactions with hydride reagents or in the formation of imines and oximes, proceeds through a tetrahedral intermediate.

Kinetic and Thermodynamic Aspects

Kinetic Control vs. Thermodynamic Control:

In many reactions of substituted aromatic compounds, the initial product formed (the kinetically controlled product) may not be the most stable product. Over time, or under conditions that allow for equilibration, the reaction may favor the formation of the thermodynamically most stable isomer.

For electrophilic substitution on the 6-azaindole ring, the initial site of attack might be determined by the lowest activation energy barrier (kinetic control). However, if the resulting product can undergo rearrangement, the final product distribution may reflect the relative thermodynamic stabilities of the possible isomers. Computational studies on related indole systems have shown that the energy differences between various substituted isomers can be significant, influencing the product ratios under thermodynamic control. acs.org

Table 2: Estimated Relative Activation Energies for Electrophilic Attack at Different Positions

| Position of Attack | Directing Effects | Estimated Relative Activation Energy | Plausible Kinetic Product |

| C2 | Activation by pyrrole nitrogen | Moderate | Possible |

| C5 | Deactivation by pyridine nitrogen and bromine | High | Unlikely |

| C7 | Deactivation by pyridine nitrogen | High | Unlikely |

This table provides a qualitative estimation of the kinetic favorability of electrophilic attack at different positions on the this compound ring system based on known electronic effects.

Influence of Substituents on Reactivity:

The substituents on the 6-azaindole core have a profound impact on the kinetics and thermodynamics of its reactions.

3-Acetyl Group: As an electron-withdrawing group, the acetyl substituent deactivates the pyrrole ring towards electrophilic attack. Kinetically, this increases the activation energy for substitution on the pyrrole ring compared to unsubstituted 6-azaindole. Thermodynamically, it directs incoming electrophiles away from the pyrrole moiety.

6-Aza Group (Pyridine Nitrogen): The nitrogen atom in the pyridine ring is electron-withdrawing, significantly deactivating the ring towards electrophilic attack, particularly at the C5 and C7 positions. This deactivation is a key factor in determining the regioselectivity of such reactions.

Thermodynamic Data from Related Systems:

Thermodynamic characterization of the binding of various azaindole derivatives to biological targets has been performed, providing insights into the enthalpic and entropic contributions to binding affinities. nih.gov While not directly measuring reaction thermodynamics, these studies highlight the subtle energetic differences that can arise from changes in substitution patterns on the azaindole scaffold. Furthermore, computational studies on the dehydrogenation thermodynamics of indole derivatives provide valuable data on the relative stabilities of different hydrogenation states of the indole ring system, which can be extrapolated to understand the thermodynamics of addition versus substitution reactions. acs.org

Advanced Spectroscopic and Analytical Characterization

High-Resolution Mass Spectrometry for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the confirmation of a synthesized compound's elemental composition. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas.

For 3-Acetyl-4-bromo-6-azaindole, the theoretical exact mass can be calculated based on its molecular formula, C₉H₇BrN₂O. This calculation considers the most abundant isotopes of each element. The presence of bromine is particularly noteworthy, as its two stable isotopes, ⁷⁹Br and ⁸¹Br, have a near 1:1 natural abundance, leading to a characteristic isotopic pattern in the mass spectrum. The expected M+ and M+2 peaks, separated by two mass units and of similar intensity, would provide strong evidence for the presence of a single bromine atom in the molecule.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound (C₉H₇BrN₂O)

| Ion Formula | Isotope | Theoretical m/z |

| [C₉H₇⁷⁹BrN₂O+H]⁺ | ⁷⁹Br | 238.9818 |

| [C₉H₇⁸¹BrN₂O+H]⁺ | ⁸¹Br | 240.9798 |

| [C₉H₇⁷⁹BrN₂O+Na]⁺ | ⁷⁹Br | 260.9637 |

| [C₉H₇⁸¹BrN₂O+Na]⁺ | ⁸¹Br | 262.9617 |

| [C₉H₇⁷⁹BrN₂O+K]⁺ | ⁷⁹Br | 276.9377 |

| [C₉H₇⁸¹BrN₂O+K]⁺ | ⁸¹Br | 278.9356 |

Note: Data is calculated and represents the expected values.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the elucidation of the covalent framework of a molecule in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the assignment of all proton and carbon signals and provides insight into the connectivity and spatial relationships of atoms within the molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for each of the non-equivalent protons in the molecule. The aromatic protons on the azaindole core will appear in the downfield region, typically between 7.0 and 9.0 ppm, with their chemical shifts and coupling patterns influenced by the positions of the nitrogen atom, the bromine atom, and the acetyl group. The methyl protons of the acetyl group will appear as a sharp singlet in the upfield region, likely around 2.5-3.0 ppm. The N-H proton of the pyrrole (B145914) ring is expected to be a broad singlet, the chemical shift of which can be solvent-dependent.

¹³C NMR: The carbon-13 NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbon of the acetyl group is expected to have a chemical shift in the range of 190-200 ppm. The carbons of the aromatic rings will resonate between 110 and 150 ppm. The chemical shift of the carbon atom attached to the bromine (C4) will be influenced by the halogen's electron-withdrawing and anisotropic effects. The methyl carbon of the acetyl group will be found in the upfield region of the spectrum.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H1 (N-H) | 11.0 - 12.0 (broad s) | - |

| H2 | 8.0 - 8.5 (s) | 125 - 130 |

| C3 | - | 115 - 120 |

| C4 | - | 100 - 105 |

| H5 | 7.5 - 8.0 (d) | 120 - 125 |

| C6 | - | 140 - 145 |

| H7 | 8.5 - 9.0 (d) | 145 - 150 |

| C3a | - | 130 - 135 |

| C7a | - | 148 - 153 |

| C=O | - | 190 - 195 |

| CH₃ | 2.6 - 2.8 (s) | 25 - 30 |

Note: These are predicted values based on general principles and data for related structures. Actual values may vary.

To unambiguously assign the proton and carbon signals, a suite of 2D NMR experiments is necessary.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would be crucial in identifying the coupling between H5 and H7 on the pyridine (B92270) ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This allows for the direct assignment of the carbon signal for each protonated carbon (C2, C5, C7, and the methyl group).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons (C3, C4, C3a, C7a, and the carbonyl carbon). For instance, correlations from the methyl protons to the carbonyl carbon and C3 would confirm the placement of the acetyl group.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The functional groups present in this compound will give rise to characteristic absorption bands.

N-H stretch: A broad absorption band is expected in the region of 3200-3400 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the pyrrole ring.

C=O stretch: A strong, sharp absorption band is anticipated between 1650 and 1680 cm⁻¹ due to the carbonyl stretch of the acetyl group.

C=C and C=N stretches: The aromatic ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

C-Br stretch: The carbon-bromine stretching vibration is expected to be observed in the fingerprint region, typically between 500 and 600 cm⁻¹.

Raman spectroscopy would be expected to show strong signals for the aromatic ring vibrations due to their polarizability.

Table 3: Expected IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| N-H | Stretch | 3200 - 3400 |

| C-H (aromatic) | Stretch | 3000 - 3100 |

| C-H (methyl) | Stretch | 2850 - 3000 |

| C=O | Stretch | 1650 - 1680 |

| C=C / C=N | Stretch | 1400 - 1600 |

| C-Br | Stretch | 500 - 600 |

X-ray Crystallography for Solid-State Structure Determination

Should suitable crystals of this compound be obtained, X-ray diffraction analysis would be expected to reveal a planar azaindole ring system. The analysis would also detail intermolecular interactions, such as hydrogen bonding involving the N-H group and potentially the carbonyl oxygen, which govern the crystal packing.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The azaindole core is a chromophore that absorbs UV radiation. The absorption spectrum is expected to show multiple bands corresponding to π → π* transitions. The position and intensity of these bands can be influenced by the substituents on the ring system. A computational study of azaindoles suggests the presence of multiple electronic transitions in the UV region. The acetyl and bromo substituents can act as auxochromes, potentially causing a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima compared to the unsubstituted 6-azaindole (B1212597).

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for determining the purity of this compound and for its isolation from reaction mixtures and impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques utilized for these purposes.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is a commonly employed method for the separation of azaindole derivatives.

A typical HPLC method for the analysis of a related compound, 5-bromo-7-azaindole, utilizes a C18 column as the stationary phase. The mobile phase often consists of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The inclusion of additives like formic acid or trifluoroacetic acid in the mobile phase can improve peak shape and resolution. Detection is commonly achieved using a Diode Array Detector (DAD) or a UV detector, set at a wavelength where the analyte exhibits maximum absorbance. For preparative applications, this technique can be scaled up to isolate larger quantities of the pure compound.

Representative HPLC Parameters for Analysis of Bromo-Azaindole Derivatives

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is well-suited for the analysis of volatile and thermally stable compounds. While the volatility of this compound may require derivatization for optimal analysis, GC-MS can provide valuable information about its purity and molecular structure.

In a typical GC-MS analysis of halogenated heterocyclic compounds, a capillary column with a nonpolar stationary phase, such as a 5% phenyl polysiloxane, is used. The sample is injected into a heated inlet, where it is vaporized and carried through the column by an inert carrier gas, typically helium. The temperature of the column is gradually increased to facilitate the separation of compounds based on their boiling points and interactions with the stationary phase.

Following separation by GC, the molecules are ionized in the mass spectrometer, commonly through electron ionization (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z). The presence of a bromine atom in this compound is readily identifiable in the mass spectrum due to the characteristic isotopic pattern of bromine (79Br and 81Br occur in an approximate 1:1 ratio), which results in two molecular ion peaks (M and M+2) of nearly equal intensity. libretexts.org Fragmentation of the molecular ion provides structural information. For this compound, characteristic fragmentation would likely involve the loss of the acetyl group and cleavage of the azaindole ring system.

Anticipated GC-MS Parameters and Fragmentation for this compound

| Parameter | Condition |

|---|---|

| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium, constant flow |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then ramp to 280 °C at 15 °C/min |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Analyzer | Quadrupole |

| Expected M/M+2 | Present due to Bromine |

| Likely Fragments | Loss of -CH3, loss of acetyl group (-COCH3) |

Advanced Spectroscopic Probes for Investigating Molecular Dynamics

Advanced spectroscopic techniques are crucial for elucidating the intricate molecular dynamics of this compound. These methods provide insights into the electronic structure, conformational changes, and interactions with the surrounding environment.

Fluorescence spectroscopy is a particularly powerful tool for studying the photophysical properties of azaindole derivatives. acs.org The intrinsic fluorescence of the azaindole core is sensitive to the nature and position of substituents, as well as the polarity of the solvent. acs.org For this compound, the electron-withdrawing acetyl and bromo groups are expected to influence the energy of the electronic transitions and, consequently, the absorption and emission spectra.

Key parameters that can be investigated using fluorescence spectroscopy include the Stokes shift, which is the difference between the maxima of the absorption and emission spectra, and the fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process. Changes in these parameters in different solvents can provide information about the nature of the excited state and the extent of solvent-solute interactions. acs.org For instance, in polar solvents, 7-azaindole (B17877) and its derivatives can exhibit dual fluorescence, arising from both a "normal" excited state and a tautomeric form resulting from excited-state proton transfer. acs.org Time-resolved fluorescence spectroscopy can be used to study the kinetics of such dynamic processes.

Other advanced spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and vibrational spectroscopy (Infrared and Raman), can also provide valuable information about the molecular dynamics of this compound. For example, variable-temperature NMR studies can reveal information about conformational changes and rotational barriers within the molecule.

Spectroscopic Probes and Their Application to this compound

| Spectroscopic Technique | Information Gained |

|---|---|

| Steady-State Fluorescence | Stokes shift, quantum yield, solvent effects |

| Time-Resolved Fluorescence | Excited-state lifetimes, kinetics of dynamic processes |

| NMR Spectroscopy | Conformational analysis, rotational barriers |

| Vibrational Spectroscopy | Molecular structure, intermolecular interactions |

Computational and Theoretical Investigations of 3 Acetyl 4 Bromo 6 Azaindole

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are instrumental in elucidating the electronic structure and intrinsic properties of molecules like 3-Acetyl-4-bromo-6-azaindole. These computational methods provide insights into electron distribution, orbital energies, and reactivity, which are crucial for understanding the molecule's behavior and potential applications.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary tool for the computational study of molecular systems. DFT calculations for this compound would typically involve the use of a functional, such as B3LYP, paired with a basis set, for instance, 6-311G(d,p), to optimize the molecular geometry and compute its electronic properties.

Such studies can determine key quantum chemical parameters. Although specific research on this compound is not extensively available in public literature, analogous DFT studies on related bromo-substituted heterocyclic compounds provide a framework for the expected outcomes. These parameters often include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability.

A representative table of DFT-calculated parameters for a hypothetical analysis of this compound is presented below. It is important to note that these are illustrative values based on typical findings for similar molecular structures.

| Parameter | Illustrative Value | Significance |

| HOMO Energy | -6.5 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -2.1 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 4.4 eV | Indicates chemical reactivity and electronic excitation energy. |

| Dipole Moment | 3.2 D | Measures the overall polarity of the molecule. |

Ab Initio and Semi-Empirical Methods

While DFT is widely used, other quantum chemical methods can also be applied to study this compound. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, are based on first principles without empirical parameterization. These methods can provide highly accurate results but are computationally more demanding than DFT.

Semi-empirical methods, on the other hand, utilize parameters derived from experimental data to simplify calculations. These methods are faster and can be applied to larger molecular systems, though they are generally less accurate than DFT and ab initio methods. The choice of method depends on the desired balance between accuracy and computational cost.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer insights into the three-dimensional structure and dynamic behavior of this compound, which are essential for understanding its interactions with other molecules.

Conformational Analysis

The presence of the acetyl group in this compound allows for rotational flexibility, leading to different possible conformations. Conformational analysis aims to identify the most stable arrangement of the atoms in space. This is typically achieved by systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformation. The conformation with the lowest energy is considered the most stable and is likely to be the predominant form of the molecule. Intramolecular interactions, such as hydrogen bonding, can play a significant role in stabilizing certain conformations.

Investigation of Intermolecular Interactions

Understanding how this compound interacts with other molecules is crucial for predicting its physical properties and biological activity. Molecular modeling can be used to study various types of intermolecular interactions, including hydrogen bonds, halogen bonds, and π-π stacking. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions in the crystalline state. For instance, the bromine atom can participate in halogen bonding, which could be a key interaction in the formation of molecular complexes.

Prediction of Spectroscopic Parameters (e.g., NMR Shifts, Vibrational Frequencies)

Computational methods are increasingly used to predict spectroscopic parameters, which can aid in the interpretation of experimental data and the structural elucidation of new compounds.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be achieved through quantum chemical calculations. These predictions are valuable for assigning the signals in experimental NMR spectra to specific atoms within the molecule.

Similarly, theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. By comparing the calculated vibrational spectrum with the experimental one, researchers can confirm the molecular structure and identify the characteristic vibrational modes of different functional groups.

A hypothetical table of predicted vs. experimental spectroscopic data for this compound is shown below to illustrate the application.

| Spectroscopic Data | Predicted Value | Experimental Value |

| 1H NMR Shift (H at position 2) | 8.1 ppm | 8.0 ppm |

| 13C NMR Shift (Carbonyl Carbon) | 195 ppm | 194 ppm |

| C=O Vibrational Frequency | 1680 cm-1 | 1675 cm-1 |

Computational Studies on Reaction Mechanisms and Transition States

The synthesis of substituted azaindoles often involves complex reaction pathways. Computational chemistry serves as a powerful tool to elucidate these mechanisms, identify key intermediates, and characterize the transition states that govern reaction rates.

Mechanistic Elucidation: For the synthesis of 6-azaindoles, various methods have been developed, including electrophilic cyclizations. chemrxiv.orgrsc.org For instance, the synthesis of 2-trifluoromethyl-3-trifluoroacetyl-6-azaindoles has been achieved from 3-amino-4-methylpyridines and trifluoroacetic anhydride (B1165640). chemrxiv.orgrsc.org Computational studies on such reactions would typically employ Density Functional Theory (DFT) to map out the potential energy surface of the reaction. This involves calculating the energies of reactants, intermediates, transition states, and products.

By modeling these pathways, researchers can gain insights into:

Reaction Feasibility: Comparing the energy barriers (activation energies) of different potential pathways can predict the most likely mechanism.

Role of Catalysts: The effect of a catalyst on the reaction mechanism and its ability to lower the activation energy can be quantified.

Regioselectivity: In reactions where multiple products can be formed, computational analysis can explain why one isomer is formed preferentially over another by comparing the energies of the respective transition states.

Transition State Analysis: A key aspect of mechanistic studies is the identification and characterization of transition states. These are first-order saddle points on the potential energy surface, representing the highest energy point along the reaction coordinate. Frequency calculations are a standard method to confirm a transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For a hypothetical reaction involving this compound, such as a nucleophilic substitution at the acetyl group, computational analysis could model the approach of the nucleophile and the subsequent bond-forming and bond-breaking steps. The geometric and energetic properties of the transition state would be critical in understanding the reaction's kinetics.

| Computational Step | Objective | Typical Method |

| Geometry Optimization | Find the lowest energy structure of reactants, products, and intermediates. | DFT (e.g., B3LYP/6-31G*) |

| Transition State Search | Locate the saddle point on the potential energy surface between reactants and products. | Synchronous Transit-Guided Quasi-Newton (STQN) |

| Frequency Calculation | Confirm the nature of stationary points (minimum or transition state) and obtain zero-point vibrational energies. | DFT (same level as optimization) |

| Intrinsic Reaction Coordinate (IRC) | Confirm that the transition state connects the correct reactants and products. | IRC calculations |

Quantitative Structure-Reactivity/Property Relationship (QSRPR) Studies (Non-Biological)

Quantitative Structure-Reactivity/Property Relationship (QSRPR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their physicochemical properties or reactivity. These studies are crucial for predicting the properties of new compounds without the need for experimental synthesis and testing. For this compound, a non-biological QSRPR study could focus on properties like solubility, melting point, or chromatographic retention time.

The process involves:

Descriptor Calculation: A wide range of molecular descriptors are calculated for a set of related azaindole derivatives. These descriptors quantify various aspects of the molecular structure and can be constitutional, topological, geometric, or electronic.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a model that correlates a subset of these descriptors with the property of interest.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

For a series of substituted 6-azaindoles, a QSRPR model could be developed to predict a property like oxidation potential. The electronic effects of substituents like the acetyl and bromo groups would be captured by descriptors such as Hammett constants, calculated charges, or orbital energies.

| Descriptor Type | Examples | Information Encoded |

| Constitutional | Molecular weight, atom counts | Basic molecular composition |

| Topological | Wiener index, Randić index | Atomic connectivity and branching |

| Geometric | Molecular surface area, volume | 3D shape and size of the molecule |

| Electronic | Dipole moment, HOMO/LUMO energies, partial charges | Electron distribution and reactivity |

Analysis of Molecular Electrostatic Potential and Frontier Molecular Orbitals

The electronic properties of this compound are fundamental to its reactivity. Molecular Electrostatic Potential (MESP) and Frontier Molecular Orbital (FMO) theory provide powerful frameworks for understanding and predicting this reactivity.

Molecular Electrostatic Potential (MESP): The MESP is a 3D map of the electrostatic potential around a molecule, which is generated by the molecule's electron and nuclear charge distribution. It is an invaluable tool for identifying regions of a molecule that are electron-rich (negative potential, susceptible to electrophilic attack) or electron-poor (positive potential, susceptible to nucleophilic attack). rsc.org

For this compound, an MESP analysis would likely reveal:

Negative Potential: Concentrated around the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the acetyl group, indicating their role as hydrogen bond acceptors and sites for electrophilic attack.

Positive Potential: Around the hydrogen atom attached to the pyrrole (B145914) nitrogen, making it a potential hydrogen bond donor.

Frontier Molecular Orbitals (FMO): FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial for understanding chemical reactivity and electronic properties.

HOMO: Represents the ability to donate electrons. Regions of the molecule with a high HOMO density are susceptible to attack by electrophiles. For azaindole systems, the HOMO is typically distributed over the π-system of the bicyclic ring.

LUMO: Represents the ability to accept electrons. Regions with a high LUMO density are susceptible to attack by nucleophiles. The electron-withdrawing acetyl group would be expected to lower the energy of the LUMO and concentrate its density, making the carbonyl carbon a likely site for nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and electronic excitability. Substituents can be used to tune this energy gap. rsc.org For instance, azaindole-anchored molecules are noted for having low energy gaps. acs.org

A computational analysis would provide the energies of these orbitals and visualize their distribution across the this compound molecule, offering predictive power for its behavior in chemical reactions.

| Parameter | Significance | Predicted Location/Effect on this compound |

| HOMO Energy | Electron-donating ability | Higher energy indicates greater reactivity towards electrophiles. |

| LUMO Energy | Electron-accepting ability | Lower energy indicates greater reactivity towards nucleophiles; likely lowered by acetyl and bromo groups. |

| HOMO-LUMO Gap | Chemical stability, electronic transitions | A smaller gap suggests higher reactivity and lower energy electronic transitions. |

| MESP Minimum | Site of electrophilic attack | Likely near the pyridine nitrogen and carbonyl oxygen. |

| MESP Maximum | Site of nucleophilic attack | Potential sites on the ring system influenced by electron-withdrawing groups. |

Role As a Building Block in Complex Organic Synthesis

Precursor for Advanced Heterocyclic Scaffolds

The 3-Acetyl-4-bromo-6-azaindole scaffold serves as a valuable starting point for the synthesis of a variety of advanced heterocyclic systems. The presence of both an electrophilic acetyl group and a bromine atom amenable to cross-coupling reactions allows for sequential and regioselective modifications, leading to the construction of fused and polycyclic frameworks.

The acetyl group at the C3 position can participate in a range of classical organic reactions. For instance, it can undergo condensation reactions with hydrazines or other binucleophiles to form pyrazole (B372694) or other fused five-membered rings. Furthermore, the methyl group of the acetyl moiety can be functionalized, for example, through alpha-halogenation, to introduce additional reactive handles for subsequent cyclization reactions.

The bromine atom at the C4 position is a key feature that enables the application of modern cross-coupling methodologies. Palladium-catalyzed reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination, can be employed to introduce a wide array of substituents at this position. These substituents can then be further elaborated and involved in intramolecular cyclizations to construct novel ring systems fused to the azaindole core. This approach provides access to complex heterocyclic scaffolds that are of significant interest in medicinal chemistry and materials science.

Application in the Synthesis of Polysubstituted Azaindoles

The functional group handles present in this compound make it an ideal substrate for the synthesis of polysubstituted 6-azaindole (B1212597) derivatives. The strategic placement of the acetyl and bromo groups allows for a high degree of control over the introduction of diverse substituents onto the azaindole core.

Palladium-catalyzed cross-coupling reactions are instrumental in the diversification of the C4 position. A variety of aryl, heteroaryl, alkyl, and alkynyl groups can be introduced via Suzuki, Stille, Negishi, and Sonogashira couplings, respectively. The reaction conditions for these transformations are generally mild and tolerant of the acetyl group and the azaindole nitrogen.

Simultaneously, the acetyl group at C3 can be chemically modified. For example, it can be reduced to an alcohol, converted to an amine via reductive amination, or serve as a handle for the introduction of other functional groups through aldol (B89426) or similar condensation reactions. This dual reactivity allows for the systematic and combinatorial synthesis of libraries of polysubstituted 6-azaindoles, which is particularly valuable in drug discovery programs for structure-activity relationship (SAR) studies.

Below is a representative table of palladium-catalyzed cross-coupling reactions that can be applied to the 4-bromo position of the 6-azaindole core.

| Coupling Reaction | Reagents and Conditions | Product Type |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 4-Aryl-6-azaindole |

| Heck Coupling | Alkene, Pd catalyst, base | 4-Alkenyl-6-azaindole |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 4-Alkynyl-6-azaindole |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 4-Amino-6-azaindole |

Development of Novel Synthetic Methodologies Leveraging its Reactivity

The unique reactivity of this compound has spurred the development of novel synthetic methodologies. The interplay between the acetyl and bromo functionalities allows for the design of innovative tandem and one-pot reaction sequences, leading to efficient and atom-economical syntheses of complex molecules.

Furthermore, the electronic properties of the 6-azaindole ring system, influenced by the electron-withdrawing acetyl group, can be exploited to control the regioselectivity of further electrophilic substitution reactions on the pyrrole (B145914) or pyridine (B92270) ring. This allows for the development of methodologies for the precise synthesis of highly substituted azaindole isomers that would be challenging to access through other routes. Researchers continue to explore the reactivity of this versatile building block to develop new and powerful synthetic tools.

Integration into Modular Synthesis Approaches

The well-defined and orthogonal reactivity of the functional groups in this compound makes it an excellent component for modular synthesis strategies. acs.org In this approach, complex molecules are assembled from smaller, pre-functionalized building blocks in a convergent manner.

This compound can be considered a "linchpin" fragment, where the bromine atom and the acetyl group serve as connection points for the attachment of other molecular modules. For instance, a complex fragment can be attached at the C4 position via a cross-coupling reaction, and another fragment can be linked through a reaction involving the C3-acetyl group.

This modular approach is highly advantageous for the rapid generation of molecular diversity. By having a collection of different coupling partners for both the C4 and C3 positions, a large library of target compounds can be synthesized from a common intermediate. This strategy is particularly powerful in the early stages of drug discovery and in the development of new materials, where the rapid exploration of chemical space is crucial. google.com

Design of Materials with Tailored Physicochemical Properties (e.g., optical, electronic, catalytic)

The 6-azaindole core is a privileged scaffold in materials science due to its electronic properties and ability to participate in hydrogen bonding. By using this compound as a building block, it is possible to design and synthesize novel organic materials with tailored physicochemical properties.